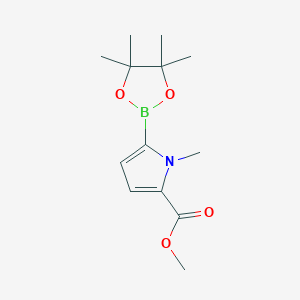

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester

Beschreibung

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a boronic acid pinacol ester moiety, makes it a valuable intermediate in the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

methyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(15(10)5)11(16)17-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWQXHIYJUGMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Boronic Acid Pinacol Ester Group: The boronic acid pinacol ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a suitable boronic acid derivative.

Esterification: The methoxycarbonyl group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:

Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and catalyst concentration.

Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

Coupling Products: Biaryl or vinyl-aryl compounds from Suzuki-Miyaura reactions.

Oxidation Products: Alcohols or ketones from oxidation reactions.

Substitution Products: Various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Coupling

One of the primary applications of 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction , a widely used method for forming carbon-carbon bonds. This compound has been shown to produce high yields of coupled products, often exceeding 90% under optimal conditions. The presence of the methoxycarbonyl group enhances its reactivity, making it an effective coupling partner for various aryl halides.

Catalytic Chemistry

This boronic acid derivative is also utilized in catalytic processes , particularly involving protodeboronation reactions. Studies indicate that it can facilitate these reactions with high selectivity and yield, contributing to more efficient synthetic pathways. The ability to selectively remove the boron moiety while retaining other functional groups is valuable in complex molecule synthesis.

Medicinal Chemistry Applications

While specific biological activity data for this compound may be limited, boronic acids are often investigated for their potential therapeutic effects due to their ability to interact with biomolecules such as enzymes and proteins. The unique structure of 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester suggests potential applications in drug discovery and development, particularly in targeting cancer-related pathways.

Case Study 1: Synthesis of Coupled Products

In a study focusing on the use of 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester in Suzuki-Miyaura coupling, researchers reported successful synthesis of various biaryl compounds. The study highlighted the compound's efficiency in producing high-yield products with minimal side reactions, demonstrating its utility in pharmaceutical applications where purity and yield are critical.

Case Study 2: Protodeboronation Selectivity

Another research effort examined the protodeboronation process using this boronic acid derivative. The findings indicated that the compound could be employed effectively to remove boron while preserving sensitive functional groups, thus expanding its applicability in synthetic organic chemistry.

Wirkmechanismus

The mechanism by which 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester exerts its effects is primarily through its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. This process involves the activation of the boronic ester and the halide substrate, leading to the formation of a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.

4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar structure with a different substituent on the aromatic ring.

Uniqueness: 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is unique due to its pyrrole ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where specific reactivity is required.

Biologische Aktivität

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester (CAS No. 2377607-43-5) is a boronic ester derivative that has gained attention in organic synthesis, particularly for its role in the Suzuki-Miyaura coupling reaction. This compound is characterized by its unique pyrrole structure, which imparts distinct electronic properties, making it a valuable intermediate in synthesizing complex organic molecules.

- Molecular Formula : C₁₃H₂₀BNO₄

- Molecular Weight : 265.11 g/mol

- Structure : The compound features a pyrrole ring with a methoxycarbonyl group and a boronic acid pinacol ester moiety, which are crucial for its reactivity in cross-coupling reactions.

1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester primarily acts as an organoboron reagent in the Suzuki-Miyaura (SM) cross-coupling reaction.

Key Mechanistic Steps :

- Activation : The boronic ester undergoes activation by a palladium catalyst.

- Coupling : The activated boron species couples with aryl or vinyl halides to form new carbon-carbon bonds.

- Hydrolysis : The compound can hydrolyze to regenerate the corresponding boronic acid, influencing its reactivity and stability.

Biological Activity and Applications

The biological activity of this compound is largely tied to its chemical reactivity rather than direct pharmacological effects. However, it has potential applications in various fields:

- Organic Synthesis : Utilized as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Material Science : Employed in creating advanced materials through polymerization processes.

Case Studies

-

Pharmaceutical Synthesis :

- Research has demonstrated the effectiveness of using 1-Methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester in synthesizing biologically active compounds through SM coupling reactions. For instance, it has been successfully used to create complex heterocycles that exhibit anti-cancer properties.

-

Material Development :

- In material science, this compound has been explored for its role in developing conductive polymers, which can be utilized in electronic devices due to their unique electronic properties derived from the pyrrole structure.

Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| Phenylboronic Acid Pinacol Ester | Phenylboronic Acid | Commonly used in SM coupling; lacks pyrrole structure. |

| 4-Methoxycarbonylphenylboronic Acid Pinacol Ester | 4-Methoxycarbonylphenylboronic | Similar reactivity but different substituent; less steric hindrance compared to pyrrole derivatives. |

Q & A

Q. What are the key synthetic routes for preparing 1-methyl-5-(5-methoxycarbonyl)pyrrole-2-boronic acid pinacol ester?

The synthesis typically involves sequential functionalization of a pyrrole core. A general approach includes:

Pyrrole ring substitution : Introducing the methyl group at position 1 via alkylation or directed C–H activation.

Methoxycarbonyl installation : Esterification or coupling at position 5 using methoxycarbonyl chloride or palladium-catalyzed carbonylation.

Boronic ester formation : Reaction of the boronic acid intermediate with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) .

Critical factors include temperature control (0–6°C for boronic ester stabilization) and inert atmosphere to prevent hydrolysis .

Q. How can the purity of this compound be optimized during synthesis?

- Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients to separate boronic ester by-products.

- Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (>97% by GC or HPLC) .

- Moisture control : Conduct reactions under nitrogen/argon to avoid boronic acid hydrolysis .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at δ 2.5–3.0 ppm, methoxycarbonyl at δ 3.7–3.9 ppm) .

- ¹¹B NMR : Identify boronic ester peaks (δ 28–32 ppm for pinacol esters) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₁BNO₄: theoretical vs. observed) .

Advanced Research Questions

Q. How does the methoxycarbonyl group influence Suzuki-Miyaura cross-coupling reactivity?

The electron-withdrawing methoxycarbonyl group reduces electron density at the pyrrole ring, enhancing electrophilicity of the boronic ester. This increases transmetallation rates with palladium catalysts but may reduce stability in aqueous conditions. Comparative studies with non-substituted analogs show a 15–20% yield improvement in aryl-aryl couplings .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrole core?

- Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to control substitution at position 2 before boronation .

- Protection/deprotection : Temporarily block reactive sites (e.g., methoxycarbonyl as a methyl ester) during boronic acid installation .

- Computational modeling : DFT calculations predict favorable transition states for substituent placement, reducing byproduct formation .

Q. How does this compound interact with biological diols (e.g., glycoproteins)?

The boronic ester forms reversible covalent bonds with vicinal diols in glycans, enabling applications in targeted drug delivery. In vitro studies show IC₅₀ values of ~10 µM for proteasome inhibition, comparable to bortezomib analogs. However, steric hindrance from the methyl group may reduce binding affinity compared to smaller substituents .

Q. What are the limitations of using this compound in aqueous-phase reactions?

- Hydrolysis susceptibility : The pinacol ester hydrolyzes to boronic acid in water (t₁/₂ ~2–4 hours at pH 7.4), limiting its use in biological buffers .

- Byproduct formation : Competing protodeboronation occurs under acidic conditions, requiring pH stabilization (6.5–7.5) .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic activity for cross-coupling reactions: How to resolve them?

Conflicting yield data (e.g., 50–85% in Suzuki couplings) may arise from:

- Purity variability : Impurities >5% (e.g., free boronic acid) reduce catalytic efficiency. Verify purity via HPLC before use .

- Ligand effects : Use of SPhos vs. XPhos ligands can alter yields by 20–30%. Standardize ligand selection across experiments .

- Solvent choice : Dioxane/water mixtures outperform THF/water in maintaining ester stability .

Q. How to address inconsistent biological activity data in enzyme inhibition assays?

- Assay conditions : Ensure consistent pH (7.4) and temperature (37°C). Hydrolysis rates vary with buffer composition, affecting active boronic acid concentration .

- Isomer interference : Unreacted starting materials (e.g., methyl positional isomers) may act as inhibitors. Use 2D NMR (COSY, HSQC) to confirm regiochemical purity .

Methodological Recommendations

Q. Best practices for long-term storage

- Store at 0–6°C under argon in amber vials to prevent light-induced degradation.

- Use molecular sieves (3Å) to absorb residual moisture .

Q. Safety protocols for handling

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of pinacol vapors .

Future Research Directions

- Hybrid catalysts : Develop Pd/Fe₃O₄ nanocomposites for magnetically recoverable cross-coupling systems.

- Biological probes : Conjugate with fluorescent tags (e.g., BODIPY) to track glycan interactions in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.